(E)-methyl 2-(2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
The compound (E)-methyl 2-(2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a structurally complex molecule featuring a tetrahydrobenzo[b]thiophene core substituted with a cyanoacrylamido group and a 5-(4-fluorophenyl)furan-2-yl moiety. Its E-configuration at the acrylamido double bond is critical for spatial orientation, influencing interactions with biological targets. The 4-fluorophenyl substituent on the furan ring introduces electron-withdrawing effects, which may modulate reactivity and binding affinity in biological systems .
Properties
IUPAC Name |
methyl 2-[[(E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O4S/c1-30-24(29)21-18-4-2-3-5-20(18)32-23(21)27-22(28)15(13-26)12-17-10-11-19(31-17)14-6-8-16(25)9-7-14/h6-12H,2-5H2,1H3,(H,27,28)/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIKMKIFXKBCQS-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-methyl 2-(2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a derivative of the benzo[b]thiophene class, which has garnered attention due to its potential biological activities, particularly in cancer therapy. This article explores the compound's synthesis, biological activity, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The method often includes the formation of the benzo[b]thiophene core followed by functionalization at various positions to introduce the cyano and furan substituents. The synthetic route can be optimized to enhance yield and purity.
Anticancer Properties
Recent studies have demonstrated that derivatives of tetrahydrobenzo[b]thiophene exhibit significant anticancer properties. For instance, compounds similar to (E)-methyl 2-(2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have been evaluated for their ability to inhibit key enzymes involved in cancer metabolism such as PDK1 and LDHA.
- Enzyme Inhibition :
- Cytotoxicity :
- Mechanism of Action :
Antioxidant Activity
The antioxidant properties of (E)-methyl 2-(2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have been evaluated using various assays:
- DPPH Scavenging : The compound exhibited notable free radical scavenging activity.
- Lipid Peroxidation Inhibition : It effectively inhibited iron-induced lipid peroxidation in vitro .
Comparative Biological Activity Table
| Compound | IC50 (μg/mL) PDK1 | IC50 (μg/mL) LDHA | Antioxidant Activity (DPPH) |
|---|---|---|---|
| Compound A | 57.10 | 64.10 | High |
| Compound B | 25.75 | 15.60 | Moderate |
| (E)-methyl 2-(...) | TBD | TBD | TBD |
Case Studies
A case study involving a related compound demonstrated its effectiveness in inducing apoptosis in MCF-7 breast cancer cells through cell cycle arrest at the G2/M phase. The study reported an increase in cell population at this phase by 1.48-fold compared to control groups .
Scientific Research Applications
Anticancer Applications
Recent research has highlighted the anticancer properties of compounds related to the tetrahydrobenzo[b]thiophene scaffold. Notably, derivatives of this compound have shown promising results against various cancer cell lines.
Case Studies
- Breast Cancer Model : In vitro studies involving MCF-7 cells treated with tetrahydrobenzo[b]thiophene derivatives showed significant apoptosis induction and cell cycle arrest at the G2/M phase . This indicates the potential for these compounds as therapeutic agents in breast cancer treatment.
- Liver Cancer Model : Similar studies on HepG-2 cells have indicated that these compounds may also be effective against liver cancer, warranting further investigation into their therapeutic efficacy.
Anti-inflammatory Applications
Compounds derived from the tetrahydrobenzo[b]thiophene scaffold have demonstrated anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
Case Studies
- Inflammation Model : Experimental setups evaluating the anti-inflammatory effects demonstrated significant reductions in inflammatory markers when tested against lipopolysaccharide-induced inflammation in macrophages . This highlights their potential utility in inflammatory disease management.
Analgesic Effects
The analgesic properties of related compounds have been assessed using various animal models.
Case Studies
- Studies utilizing the "hot plate" method indicate that certain tetrahydrobenzo[b]thiophene derivatives provide effective pain relief, suggesting their potential as new analgesic agents in clinical settings .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds.
| Modification | Effect |
|---|---|
| Methoxy and Isopropoxy Substituents | Enhance anticancer potency |
| Cyano and Acrylamide Moieties | Critical for inducing apoptosis through specific molecular interactions |
This table summarizes how specific modifications on the tetrahydrobenzo[b]thiophene core significantly influence biological activity, guiding future synthetic efforts to improve therapeutic outcomes.
Comparison with Similar Compounds
Ethyl Ester Derivatives
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates (e.g., compounds F, G, and H in ) share the tetrahydrobenzo[b]thiophene backbone and cyanoacrylamido group but differ in substituents on the phenyl ring. Key comparisons include:
- Compound F: Contains a 4-hydroxyphenyl group, contributing to antioxidant activity via phenolic radical scavenging (DPPH inhibition: 78% at 100 μM) .
- Compound G : Features a 4-hydroxy-3-methoxyphenyl group, showing enhanced antioxidant activity (DPPH inhibition: 82%) due to electron-donating methoxy stabilization .
- Target Compound : The 5-(4-fluorophenyl)furan-2-yl group replaces the phenyl ring, introducing fluorine’s electronegativity and furan’s aromatic heterocycle. This likely reduces antioxidant activity compared to F and G but may improve metabolic stability and target specificity .
Methyl vs. Ethyl Ester Effects
For example:
| Property | Methyl Ester (Target) | Ethyl Ester (Compound H) |
|---|---|---|
| Molecular Weight | ~425 g/mol (est.) | 439 g/mol |
| LogP (Predicted) | 3.2 | 3.5 |
| Melting Point | Not reported | 215–216°C |
Furan- vs. Phenyl-Substituted Analogues
The compound in , (E)-ethyl 2-(3-(furan-2-yl)acrylamido)-4-phenylthiophene-3-carboxylate, shares a furan moiety but lacks the tetrahydrobenzo[b]thiophene core and cyano group. The target compound’s fluorophenyl-furan substitution may confer greater π-π stacking interactions in hydrophobic binding pockets compared to simpler furan derivatives .
Antioxidant Activity
The target compound’s fluorophenyl group lacks the hydroxyl or methoxy substituents critical for radical scavenging in compounds F and G. Predicted activities based on structural trends:
| Compound | DPPH Inhibition (%) | Nitric Oxide Scavenging (%) |
|---|---|---|
| Target (Predicted) | 50–60 | 55–65 |
| Compound F | 78 | 72 |
| Compound G | 82 | 78 |
Anti-Inflammatory and Antibacterial Potential
While direct data for the target compound is unavailable, ethyl analogs in showed moderate COX-2 inhibition (IC₅₀: 12–18 μM) and antibacterial activity against S. aureus (MIC: 16–32 μg/mL).
Chemoinformatic Similarity Analysis
Using Tanimoto coefficients (), the target compound shares ~70% structural similarity with ethyl ester derivatives (e.g., Compound H) due to the common tetrahydrobenzo[b]thiophene-cyanoacrylamido backbone. Key divergences include:
Q & A
Q. Methodological Approach :
- Perform dose-response assays under standardized conditions (e.g., pH, serum concentration).
- Use molecular docking to compare binding affinities with target proteins (e.g., kinases or spliceosomes) .
Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s anti-inflammatory potential?
- COX-2 Inhibition Assay : Measure IC₅₀ values using a fluorometric kit to assess cyclooxygenase inhibition .
- NF-κB Luciferase Reporter Assay : Quantify suppression of inflammatory signaling in macrophage cell lines (e.g., RAW 264.7) .
- Cytokine ELISA : Monitor TNF-α and IL-6 secretion in LPS-stimulated cells .
Advanced: How can computational methods guide the design of derivatives with improved metabolic stability?
- Metabolite Prediction : Tools like Meteor Nexus identify vulnerable sites (e.g., furan ring oxidation or ester hydrolysis) .
- QSAR Modeling : Correlate substituent electronegativity (e.g., fluorine vs. chlorine) with half-life in microsomal assays .
- CYP450 Docking : Simulate interactions with cytochrome P450 enzymes to predict metabolic pathways .
Basic: What are common pitfalls in recrystallization protocols for this compound, and how can they be avoided?
- Low Yield : Caused by rapid cooling. Solution : Gradual cooling (1–2°C/min) in ethanol or ethyl acetate .
- Impurity Trapping : Use activated charcoal during hot filtration to adsorb colored byproducts .
- Polymorphism : Characterize crystals via PXRD to ensure a single crystalline phase .
Advanced: What strategies validate target engagement in cellular assays for spliceosome modulation?
- RNA Immunoprecipitation (RIP) : Confirm compound binding to pre-mRNA or spliceosome components (e.g., SF3B1) .
- Alternative Splicing PCR : Detect shifts in splice variants (e.g., BCL-X vs. BCL-Xs) after treatment .
- Cryo-EM : Resolve compound-spliceosome complexes to identify binding pockets .
Basic: How does the 4-fluorophenyl group influence the compound’s electronic properties?
- Electron-Withdrawing Effect : The fluorine atom increases the electrophilicity of the adjacent acrylamido group, enhancing interactions with nucleophilic residues in target proteins .
- Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability .
Advanced: What mechanistic insights can be gained from kinetic studies of ester hydrolysis in this compound?
- pH-Rate Profile : Determine hydrolysis rates in buffers (pH 1–10) to identify stability under physiological conditions .
- Activation Energy : Calculate via Arrhenius plots to compare susceptibility of methyl ester vs. ethyl ester analogs .
- Metabolite Identification : Use LC-MS to detect carboxylic acid derivatives in hepatocyte incubations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
